BenchChemオンラインストアへようこそ!

ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate

Thioredoxin reductase Cancer redox biology Enzyme inhibition

Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate (CAS 686736-68-5) is a synthetic indole-2-carboxylate derivative featuring a 4-(trifluoromethoxy)phenyl thioureido substituent at the indole 3-position. The molecule possesses a molecular formula of C19H16F3N3O3S and a molecular weight of 423.41 g/mol.

Molecular Formula C19H16F3N3O3S
Molecular Weight 423.41
CAS No. 686736-68-5
Cat. No. B2445531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate
CAS686736-68-5
Molecular FormulaC19H16F3N3O3S
Molecular Weight423.41
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H16F3N3O3S/c1-2-27-17(26)16-15(13-5-3-4-6-14(13)24-16)25-18(29)23-11-7-9-12(10-8-11)28-19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,29)
InChIKeyODQYSNCRVUMVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate: Chemical Identity and Core Structural Class for Targeted Procurement


Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate (CAS 686736-68-5) is a synthetic indole-2-carboxylate derivative featuring a 4-(trifluoromethoxy)phenyl thioureido substituent at the indole 3-position. The molecule possesses a molecular formula of C19H16F3N3O3S and a molecular weight of 423.41 g/mol . This compound belongs to the broader class of indole-derived thioureas, which are widely investigated in medicinal chemistry for their capacity to act as enzyme inhibitors, including inhibition of thioredoxin reductase (TrxR) [1]. Its structural features—an indole core, a thiourea linkage, and a trifluoromethoxy-substituted phenyl ring—are each associated with modulating target binding, metabolic stability, and lipophilicity (predicted ACD/LogP = 5.33) . The compound is available from multiple chemical suppliers for research use only .

Why In-Class Indole-Thiourea Compounds Cannot Substitute for Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate in Target-Focused Research


Within the indole-thiourea chemical series, subtle alterations to the N-phenyl substituent produce large shifts in target engagement, cellular potency, and physicochemical properties that render simple analog substitution scientifically invalid. For example, replacing the 4-OCF3 group with 4-CF3 yields a compound (ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate) that exhibits substantially different electronic character and lipophilicity, which in related 1,3-disubstituted thiourea series translates to IC50 differences of over 10-fold against cancer cell lines [1]. Similarly, the 4-ethoxyphenyl analog has been associated with nanomolar FGFR1 inhibition (IC50 < 4.1 nM), whereas the target compound shows micromolar-range TrxR inhibition, indicating distinct target selectivity profiles driven by the para-substituent . Even within the 4-halogen series, the 4-bromophenyl analog (CAS 160424-50-0) differs markedly in molecular weight, lipophilicity, and hydrogen-bonding capacity relative to the 4-OCF3 compound [2]. These structure-activity relationships demonstrate that the 4-(trifluoromethoxy)phenyl moiety is not interchangeable with other substituents without fundamentally altering the compound's biological fingerprint. Researchers seeking reproducible TrxR inhibition data or specific lipophilicity characteristics for permeability optimization must therefore procure the exact CAS 686736-68-5 compound rather than a generic 'indole thiourea derivative.'

Quantitative Differentiation Evidence for Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate (CAS 686736-68-5) Against Structural Analogs


TrxR Inhibition: Direct Enzymatic IC50 of Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate in Human SH-SY5Y Cells

Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate (CAS 686736-68-5) was tested for inhibition of human thioredoxin reductase (TrxR) in SH-SY5Y neuroblastoma cells using the DTNB substrate assay, yielding an IC50 of 2.00 × 10^5 nM (200 µM) [1]. This represents the only publicly available direct enzymatic inhibition data for this specific compound within the indole-2-carboxylate thiourea series. In contrast, the structurally related but scaffold-distinct dual IDO1/TrxR inhibitor ZC0101 exhibits an IC50 of 7.98 µM against TrxR—approximately 25-fold more potent—demonstrating that the 4-OCF3-indole-thiourea scaffold occupies a distinct potency range useful for probe compound applications where intermediate target engagement is desired [2]. No direct head-to-head comparison of the target compound with its immediate 4-substituted phenyl analogs (4-CF3, 4-Br, 4-OEt) in the same TrxR assay has been published, representing a significant evidence gap.

Thioredoxin reductase Cancer redox biology Enzyme inhibition

Predicted Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability Potential of the 4-OCF3 Analog vs. Halogen-Substituted Comparators

The predicted ACD/LogP for ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate is 5.33, as computed by the ACD/Labs Percepta Platform and reported via ChemSpider . The 3-fluorophenyl analog (CAS 160424-53-3) has a predicted XLogP3 of 4.4 [1], while the 3-bromophenyl analog (CAS 686736-66-3) has an XLogP3 of 5.0 [2]. The trifluoromethoxy group thus confers an additional ~0.3–0.9 log units of lipophilicity relative to mono-halogenated comparators. This incremental increase in LogP is consistent with the known physicochemical effect of the -OCF3 group, which enhances both electron-withdrawing character and partition coefficient beyond that of -F, -Cl, or -Br substituents [3]. The target compound also exhibits one Rule of 5 violation (ACD/LogP > 5) , indicating that it occupies a distinct physicochemical space compared to its less lipophilic analogs.

Lipophilicity ADME prediction Drug-likeness

Thiourea vs. Urea Bioisosterism: Evidence Supporting Superior Inhibitory Activity of the Thiocarbonyl Moiety in Indole-Based Enzyme Inhibitors

The thiocarbonyl (C=S) group in the target compound's thioureido linkage is a critical determinant of biological activity relative to the corresponding urea (C=O) analog. Crystallographic and computational studies on N,N'-disubstituted thioureas demonstrate that the thiocarbonyl group adopts distinct conformational energetics compared to ureas, with all E,Z and Z,E isomers existing in approximately equal populations, in contrast to ureas where one isomer predominates [1]. This conformational flexibility can enable thioureas to access binding modes unavailable to ureas. Direct experimental evidence from indole-based enzyme inhibitor series shows that 7-thioureido derivatives (7-EtNHCS-EIC and 7-PhNHCS-EIC) were 2–3 times more potent inhibitors than their corresponding ureido derivatives, with pseudo-first-order inactivation plots remaining linear for more than five half-lives, indicating superior target engagement kinetics [1]. Although this specific comparison has not been published for CAS 686736-68-5, the class-level thiourea > urea potency trend is well-established across multiple indole-derived inhibitor series and supports the selection of the thioureido compound over any potential urea bioisostere.

Bioisosterism Thiourea pharmacology Enzyme inactivation kinetics

Predicted Physicochemical Profile: Molecular Weight, Hydrogen Bonding Capacity, and Drug-Likeness Relative to the Indole-Thiourea Series

The target compound (MW = 423.41 g/mol; H-bond donors = 3; H-bond acceptors = 6; Topological Polar Surface Area = 107 Ų) occupies a distinct region of physicochemical space within the ethyl indole-2-carboxylate thiourea series. Compared to the 4-bromophenyl analog (MW = 418.31; H-bond donors = 3; H-bond acceptors = 3; TPSA = 98.2 Ų) [1] and the 3-fluorophenyl analog (MW = 357.40; H-bond donors = 3; H-bond acceptors = 4; TPSA = 98.2 Ų) [2], the target compound has a higher molecular weight, greater hydrogen-bond acceptor capacity (due to the three fluorine atoms and ether oxygen in -OCF3), and larger polar surface area. The increased H-bond acceptor count (6 vs. 3–4) may enhance aqueous solubility through additional water interactions despite the higher LogP, while the larger TPSA (107 vs. 98.2 Ų) may reduce passive blood-brain barrier penetration relative to the halogen-substituted analogs. These property differences are relevant for researchers selecting compounds for permeability or solubility-critical assays.

Physicochemical properties Lead optimization Drug-likeness

Critical Evidence Gap: Absence of Direct Head-to-Head Biological Comparisons Among 4-Substituted Phenyl Indole-Thiourea Analogs

A systematic search of publicly available databases (PubMed, BindingDB, ChEMBL, PubChem) reveals that no direct head-to-head comparative study has been published in which ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate (CAS 686736-68-5) is tested alongside its closest structural analogs (4-CF3, 4-Br, 4-F, 4-OEt, or 4-Cl substituted phenyl derivatives) in the same assay under identical conditions. While BindingDB contains a single TrxR IC50 entry for the target compound (2.00 × 10^5 nM) [1], and related indole-derived thiourea series have published antimicrobial IC50 values (e.g., compound 6 with S. aureus topoisomerase IV IC50 = 28.9 µg/mL) [2], these data derive from different laboratories, different assay protocols, and different biological contexts. Consequently, procurement decisions based on biological differentiation currently rest on cross-study comparable and class-level inference evidence rather than statistically robust head-to-head data. This evidence gap represents both a limitation for immediate comparative assessment and an opportunity for researchers to generate novel SAR data through systematic side-by-side profiling of CAS 686736-68-5 with its structural neighbors.

Structure-activity relationship Data gap analysis Chemical probe development

Recommended Application Scenarios for Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate Based on Current Evidence


Thioredoxin Reductase (TrxR) Probe Compound for Redox Biology and Cancer Metabolism Studies

The compound's documented TrxR inhibition (IC50 = 200 µM in human SH-SY5Y cells) [1] positions it as a moderate-potency chemical probe for investigating TrxR-dependent redox homeostasis in neuroblastoma and potentially other cancer cell models. Unlike potent TrxR inhibitors (e.g., ZC0101 with IC50 = 7.98 µM [2]) that may cause rapid cytotoxicity through complete TrxR inactivation, the target compound's intermediate potency allows graded target engagement, making it suitable for dose-response studies that explore the relationship between partial TrxR inhibition and cellular outcomes such as ROS accumulation, glutathione depletion, and apoptosis induction. Researchers studying the thioredoxin system's role in drug resistance or validating TrxR as a therapeutic target in cancers with moderate TrxR dependency may find this potency range particularly informative.

Lipophilicity-Driven Permeability Optimization in CNS-Focused Lead Discovery Programs

With a predicted ACD/LogP of 5.33 [1], this compound resides at the upper boundary of CNS drug-like chemical space (typically LogP 1–5). Its elevated lipophilicity relative to the 3-fluorophenyl (XLogP3 = 4.4) and 3-bromophenyl (XLogP3 = 5.0) analogs [2][3] makes it a valuable reference compound for structure-permeability relationship (SPR) studies aimed at understanding how incremental LogP changes affect passive blood-brain barrier penetration in the indole-thiourea series. Medicinal chemistry teams optimizing CNS-active indole-based inhibitors can use this compound as a high-LogP benchmark against which to calibrate the lipophilicity-efficiency (LipE) of newly designed analogs, particularly when evaluating the trade-off between permeability and metabolic clearance.

Thiourea vs. Urea Bioisostere Selectivity Profiling in Indole-Based Kinase or Reductase Inhibitor Series

The thioureido (C=S) linkage in CAS 686736-68-5, supported by class-level evidence that thiourea derivatives are 2–3-fold more potent enzyme inhibitors than their urea counterparts in indole-based systems [1], makes this compound a suitable thiourea reference standard for comparative bioisostere profiling. Drug discovery programs exploring whether a urea-to-thiourea switch improves target binding kinetics or residence time can employ this compound alongside its hypothetical urea analog to experimentally quantify the potency differential. The well-characterized conformational flexibility of N,N'-disubstituted thioureas, which can access multiple isomeric states unavailable to ureas [1], further supports its use in studies investigating the structural basis of thiourea-mediated enzyme inhibition.

Systematic Structure-Activity Relationship (SAR) Anchor for 4-Substituted Phenyl Indole-Thiourea Library Expansion

As the only indole-2-carboxylate thiourea bearing the 4-(trifluoromethoxy)phenyl substituent with publicly available target engagement data (TrxR IC50 = 200 µM) [1] and well-characterized predicted physicochemical properties [2], this compound serves as a critical SAR anchor point for medicinal chemistry teams expanding the 4-substituted phenyl indole-thiourea library. By co-testing CAS 686736-68-5 with its 4-CF3, 4-Br, 4-F, 4-Cl, and 4-OEt analogs in a unified assay panel (TrxR, cytotoxicity, permeability, metabolic stability), researchers can generate the head-to-head comparative data currently absent from the public domain [3]. This systematic approach would clarify the unique contribution of the -OCF3 group to target selectivity and ADME properties, potentially identifying scenarios where the trifluoromethoxy substituent confers a measurable advantage over more common halogen or alkyl substituents.

Quote Request

Request a Quote for ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.